molecular formula C18H16Br2Si B1624820 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole CAS No. 686290-22-2

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole

Cat. No.: B1624820
CAS No.: 686290-22-2
M. Wt: 420.2 g/mol
InChI Key: XLVXIPAEFXBVBF-UHFFFAOYSA-N
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Description

Abstract

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is a silole-based compound with a rigid five-membered ring structure incorporating silicon, bromine, methyl, and phenyl substituents. Its molecular architecture, crystallographic properties, and spectroscopic signatures provide critical insights into its electronic and steric configurations. This article systematically reviews the structural characterization of this compound, emphasizing bonding configurations, crystallographic data, and spectroscopic identification techniques.

Structural Characterization of this compound

Molecular Architecture and Bonding Configurations

This compound (C₁₈H₁₆Br₂Si) features a silole ring (silacyclopenta-2,4-diene) with a silicon atom at the 1-position, flanked by two methyl groups. Bromine substituents occupy the 2- and 5-positions, while phenyl groups are attached to the 3- and 4-carbons of the ring. The silole ring exhibits partial aromaticity due to conjugation between the sp²-hybridized silicon and adjacent carbons, stabilized by the planar geometry of the ring.

The bonding configuration involves:

  • Silicon-centered bonding : The silicon atom adopts sp² hybridization, forming σ-bonds with adjacent carbons and methyl groups.
  • Conjugated π-system : Aromatic delocalization occurs across the silole ring, with alternating single and double bonds.
  • Steric interactions : Bulky phenyl groups at positions 3 and 4 create steric hindrance, influencing molecular packing in crystalline states.

Table 1: Key molecular parameters

Property Value Source
Molecular formula C₁₈H₁₆Br₂Si
Molecular weight 420.22 g/mol
Melting point 161–165°C

Crystallographic Data Analysis

X-ray crystallography reveals the compound’s molecular geometry and intermolecular interactions. Key findings include:

  • Planar silole ring : The silole ring adopts a nearly planar conformation, with bond lengths consistent with partial aromaticity (C–C: ~1.38–1.43 Å, C–Si: ~1.89 Å).
  • Substituent orientation :
    • Methyl groups at C1 are positioned in a staggered arrangement to minimize steric clash.
    • Phenyl groups at C3 and C4 are orthogonally aligned to the silole plane, creating π-π stacking opportunities.
  • Crystal packing : Weak van der Waals interactions and Br···π interactions dictate a herringbone-like packing pattern, as observed in related siloles.

Table 2: Bond lengths and angles (selected)

Bond/angle Value (Å/°) Source
C–Si (silole ring) 1.89
C–C (ring double bonds) 1.38–1.43
C–Br (bromine substituents) 1.93–1.96

Spectroscopic Identification Techniques

Spectroscopic methods confirm the compound’s structure and electronic properties:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃) :
    • Methyl groups : Singlet at δ 0.8–1.0 ppm (Si–CH₃).
    • Aromatic protons : Multiplets at δ 6.9–7.4 ppm (phenyl and silole ring protons).
  • ¹³C NMR (CDCl₃) :
    • Silole carbons : Peaks at δ 120–140 ppm (sp² carbons), δ 145–155 ppm (quaternary carbons).
    • Phenyl carbons : Peaks at δ 125–130 ppm (para and meta positions).

Table 3: NMR assignments

Nucleus δ (ppm) Assignment Source
¹H 0.8–1.0 Si–CH₃
¹H 6.9–7.4 Aromatic (silole + phenyl)
¹³C 120–140 Silole sp² carbons
¹³C 145–155 Silole quaternary carbons
Mass Spectrometry and Elemental Analysis
  • HRMS : Confirms molecular ion [M+] at m/z 420.22 (C₁₈H₁₆Br₂Si).
  • Purity : >98% by GC, validated via analytical charts.

Properties

IUPAC Name

2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2Si/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVXIPAEFXBVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C(=C(C(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471243
Record name Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686290-22-2
Record name Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Dimethylbis(phenylethynyl)silane

The precursor dimethylbis(phenylethynyl)silane is synthesized through a nucleophilic substitution reaction. Dichlorodimethylsilane (Cl₂Si(CH₃)₂) reacts with phenylethynyllithium (C₆H₅C≡CLi) in anhydrous tetrahydrofuran (THF) at −70°C under inert argon atmosphere. Phenylethynyllithium is generated in situ by treating phenylacetylene with n-butyllithium (n-BuLi). The reaction proceeds quantitatively, yielding dimethylbis(phenylethynyl)silane as a stable intermediate:

$$
\text{Cl}2\text{Si(CH}3\text{)}2 + 2 \text{C}6\text{H}5\text{C≡CLi} \rightarrow \text{(C}6\text{H}5\text{C≡C)}2\text{Si(CH}3\text{)}2 + 2 \text{LiCl}
$$

Key Conditions:

  • Temperature: −70°C to prevent side reactions.
  • Solvent: Anhydrous THF to stabilize the organolithium reagent.
  • Stoichiometry: 2:1 molar ratio of phenylethynyllithium to dichlorodimethylsilane.

Step 2: Reductive Cyclization and Bromination

The second step involves intramolecular reductive cyclization of dimethylbis(phenylethynyl)silane to form the silole core, followed by bromination. Lithium naphthalenide (LiC₁₀H₈), a strong reducing agent, facilitates cyclization by transferring electrons to the alkynyl groups. Subsequent treatment with anhydrous zinc chloride (ZnCl₂) and N-bromosuccinimide (NBS) introduces bromine atoms at the 2,5-positions.

Experimental Protocol:

  • Lithium Naphthalenide Preparation: Lithium metal (0.53 g, 75.6 mmol) and naphthalene (10.12 g, 79.0 mmol) are stirred in THF (50 mL) under argon for 3 hours.
  • Cyclization: A solution of dimethylbis(phenylethynyl)silane (4.37 g, 16.8 mmol) in THF (120 mL) is added dropwise to lithium naphthalenide at −10°C.
  • Bromination: Anhydrous ZnCl₂ (11.45 g, 84.0 mmol) in THF (70 mL) is introduced, followed by NBS (22.4 g, 126 mmol). The mixture warms to room temperature, yielding this compound as a white-to-yellow crystalline solid.

Characterization Data:

Property Value Source
Melting Point 161–165°C
Purity (GC) >98.0%
Solubility Toluene, THF, CHCl₃
Molecular Weight 420.22 g/mol

Alternative Pathways and Modifications

Grignard Metathesis Polymerization (GRIM)

While primarily used for polymerizing this compound into poly(silole)s, GRIM offers insights into monomer handling. The "turbo-Grignard" reagent (i-PrMgCl·LiCl) facilitates magnesium-halogen exchange, activating the dibromosilole for nickel-catalyzed chain growth. Although this method focuses on polymer synthesis, it underscores the monomer’s stability under rigorous conditions.

Reaction Scheme:
$$
\text{3a (dibromosilole)} + i\text{-PrMgCl·LiCl} \xrightarrow{\text{Ni(dppp)Cl}_2} \text{Polymer 4a}
$$

Key Observations:

  • The dibromosilole monomer remains intact at room temperature in THF.
  • Nickel catalysis ([Ni(dppp)Cl₂]) ensures controlled polymerization without degrading the silole core.

Critical Analysis of Synthetic Challenges

Sensitivity to Light and Heat

This compound degrades under prolonged light exposure or elevated temperatures, necessitating storage at 0–10°C in amber vials. The bromine substituents increase susceptibility to radical reactions, complicating long-term storage.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate) is employed to isolate the compound, followed by recrystallization from toluene. GC-MS and ¹H/¹³C/²⁹Si NMR validate structural integrity.

Industrial-Scale Production Considerations

TCI America and VWR list the compound at commercial scales (1–5 g), reflecting optimized laboratory protocols. Pricing (€198–631 per gram) correlates with the cost of lithium naphthalenide and anhydrous ZnCl₂.

Scalability Challenges:

  • Lithium naphthalenide requires careful handling due to pyrophoricity.
  • Bromination with NBS generates succinimide byproducts, necessitating efficient filtration.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom or the substituents.

    Cyclization Reactions: It can undergo further cyclization reactions to form more complex silole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield various alkyl or aryl silole derivatives, while oxidation reactions can produce silole oxides .

Scientific Research Applications

Electronic Properties and Synthesis

The synthesis of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole typically involves a multi-step process starting from phenylacetylene and dichlorodimethylsilane. The final product is obtained through bromination using N-bromosuccinimide (NBS) as a brominating agent. The compound exhibits good solubility in common organic solvents such as chloroform and tetrahydrofuran, making it versatile for various applications.

Table 1: Synthesis Overview

StepReactionReagentsOutcome
1Reaction of phenylacetylene with dichlorodimethylsilanen-butyllithiumDimethyl-bis-phenylethynyl silane
2CyclizationLithium naphthalenideFormation of silole ring
3BrominationN-bromosuccinimide (NBS)2,5-Dibromo derivative

Applications in Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the development of OLEDs. Its low-lying LUMO energy level facilitates efficient electron injection and transport within the device. The compound can be incorporated into polymers via palladium-catalyzed Sonogashira coupling reactions, enhancing the performance of OLED materials .

Case Study: OLED Performance Enhancement

In a study examining the incorporation of silole derivatives into OLEDs, it was found that devices utilizing polymers with this compound exhibited increased brightness and efficiency compared to those without the silole unit. The enhanced electron transport properties contributed to improved device performance.

Fluorescent Materials

The strong fluorescence exhibited by silole derivatives allows for their application in developing fluorescent sensors and imaging agents. This property is particularly useful in biological imaging and environmental sensing applications .

Table 2: Fluorescent Properties

PropertyValue
Emission Wavelength~500 nm
Quantum YieldHigh
Solvent DependenceYes

Other Optoelectronic Applications

Beyond OLEDs and fluorescent materials, this compound shows promise in organic field-effect transistors (OFETs) and organic solar cells. Research is ongoing to explore its full potential in these areas due to its favorable electronic properties .

Case Study: OFET Performance

A recent investigation into OFETs utilizing this compound demonstrated significant improvements in charge mobility when incorporated into the active layer. The results indicated that devices with silole-based materials outperformed traditional organic semiconductors.

Mechanism of Action

The mechanism by which 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole exerts its effects involves interactions with molecular targets such as electron-rich or electron-deficient species. The bromine atoms and phenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include electron transfer processes and coordination with metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Silole Derivatives

2,5-Dibromo-1,1,3,4-tetraphenylsilole (CAS 200068-36-6)

  • Structure : C₂₈H₂₀Br₂Si (molecular weight: 544.35) replaces the 3,4-phenyl groups with additional phenyl substituents.
  • Properties: Higher molecular weight and steric bulk due to four phenyl groups. Melting point: 169°C .

2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole (CAS 866769-99-5)

  • Structure : C₃₀H₂₄Br₂Si (molecular weight: 572.42) features brominated biphenyl groups at the 2,5-positions.
  • Properties: Enhanced π-conjugation due to extended biphenyl substituents. Solubility: Dissolves in THF and CHCl₃; used in high-efficiency OLED emissive layers . Photoluminescence Quantum Yield (PLQY): Not explicitly reported, but biphenyl groups likely improve emissive properties compared to non-brominated analogs.

2,5-Di-3-biphenyl-1,1-dimethyl-3,4-diphenylsilole (PPSPP)

  • Structure : Replaces bromines with biphenyl groups.
  • Properties :
    • PLQY: 62% in blended films with NPB (a hole-transport material), making it suitable for exciplex OLEDs .
    • Electron Mobility: Lower than PyPySPyPy (a related silole with bipyridyl substituents) due to weaker intermolecular interactions .

2,5-Bis(6,8-2,2′-bipyridyl)-1,1-dimethyl-3,4-diphenylsilole (PyPySPyPy)

  • Structure : Incorporates bipyridyl groups instead of bromines.
  • Properties :
    • Electron Mobility: 2 × 10⁻⁴ cm²/V·s, two orders of magnitude higher than Alq₃ (a common OLED material) .
    • Stability: Air-stable electron transport due to low-lying LUMO (-3.1 eV) from σ–π conjugation in the silole ring .
    • Trade-off: Lower PLQY compared to PPSPP, highlighting the inverse relationship between charge transport and emissive efficiency .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents PLQY Electron Mobility (cm²/V·s) Applications
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole C₁₈H₁₆Br₂Si 420.22 Br, Ph N/A N/A Polymer precursor
2,5-Dibromo-1,1,3,4-tetraphenylsilole C₂₈H₂₀Br₂Si 544.35 Br, Ph (4×) N/A N/A Optoelectronic research
PPSPP C₃₄H₂₈Si 472.67 Biphenyl, Ph 62% <1 × 10⁻⁴ OLED emissive layers
PyPySPyPy C₃₈H₃₀N₄Si 598.84 Bipyridyl, Ph <10% 2 × 10⁻⁴ Electron-transport layers

Key Research Findings

  • Electronic Properties : Bromine substituents in this compound lower the LUMO energy, enhancing electron affinity for charge transport. However, bulky phenyl groups in tetraphenyl analogs reduce crystallinity, limiting device performance .
  • Structure-Property Relationships: Bromine vs. Phenyl vs. Biphenyl: Extended conjugation in biphenyl derivatives (e.g., PPSPP) increases PLQY but reduces mobility due to steric hindrance .
  • Thermal Stability : Siloles with methyl groups (e.g., 1,1-dimethyl) exhibit higher thermal decomposition temperatures (>300°C), making them suitable for vacuum-deposited OLEDs .

Biological Activity

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is a silole compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16Br2Si. The presence of bromine atoms and the dimethyl and diphenyl groups contribute to its unique reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells by generating ROS, which can lead to apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Cell Membrane Interaction : The hydrophobic nature of the silole structure allows it to integrate into cell membranes, potentially disrupting membrane integrity.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

  • Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through ROS-mediated pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This is particularly relevant for developing new antibacterial agents .

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was linked to increased levels of ROS and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In a separate study focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis via ROS
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL

Q & A

Q. What are the optimized synthetic routes for 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole, and how do reaction conditions influence yield?

The compound is synthesized via intramolecular reductive cyclization of dimethyl-bis(phenylethynyl)silane using lithium naphthalenide, followed by bromination with N-bromosuccinimide (NBS) in the presence of ZnCl₂. Key steps include:

  • Cyclization : Reaction of dimethyl-bis(phenylethynyl)silane with lithium naphthalenide at low temperatures (−30 °C) to form the silole core.
  • Bromination : Treatment with NBS and ZnCl₂ in THF at 0 °C to introduce bromine at the 2,5-positions. Yield optimization (93%) requires precise stoichiometry, anhydrous conditions, and purification via vacuum filtration and crystallization in hexanes .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirms structure via distinct signals (e.g., δ 0.45 ppm for Si(CH₃)₂, aromatic protons at δ 6.93–7.91 ppm) .
  • GC-MS : Validates purity and retention times (e.g., tR = 11.55 min on Rtx®-5 column) .
  • Solid-state 29Si CP/MAS NMR : Used to analyze silicon environments in crystalline forms .

Advanced Research Questions

Q. How do the electronic properties of this silole derivative enable its use in organic electronics?

The compound’s low-lying LUMO (−2.8 eV) arises from σ*-π* conjugation between silicon exocyclic bonds and the silole ring, enhancing electron affinity. This facilitates applications in:

  • OLEDs : As an electron-transport layer, achieving mobilities up to 2×10⁻⁴ cm²/V·s, outperforming Alq₃ .
  • Electrogenerated chemiluminescence : Stabilized radical anions enable efficient charge injection . DFT and time-dependent DFT studies correlate these properties with molecular geometry and intermolecular packing .

Q. What strategies are effective for functionalizing the brominated positions to tailor optoelectronic properties?

The 2,5-dibromo groups undergo Stille coupling with organostannanes (e.g., 2-(tributylstannyl)thiophene) using Pd₂(dba)₃ as a catalyst. This introduces π-extended substituents (e.g., thiophenes), shifting absorption maxima (λₐᵦₛ) from 320 nm to 450 nm and enhancing charge transport .

  • Method : Reactions in anhydrous THF under argon, purified via column chromatography .

Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?

  • Impurity removal : Co-products like naphthalene require repetitive fractional crystallization (hexanes, −30 °C) .
  • Safety : Handling lithium naphthalenide (pyrophoric) and bromination reagents demands inert atmospheres and rigorous waste disposal protocols .

Q. How can contradictions between theoretical predictions and experimental photoluminescence data be resolved?

While DFT predicts similar LUMO geometries for silole derivatives, experimental photoluminescence quantum yields (PLQY) vary significantly (e.g., 3% vs. 97% in solid films). This discrepancy arises from:

  • Solid-state packing : Aggregation-induced emission (AIE) enhances PLQY in tightly packed structures.
  • Exciplex formation : Interaction with hole-transport materials (e.g., TPD) quenches emission in certain configurations . Correlated studies using X-ray crystallography and time-resolved spectroscopy are recommended to resolve these effects .

Methodological Tables

Property Analytical Method Key Observations Reference
LUMO EnergyDFT Calculations−2.8 eV (σ*-π* conjugation)
Electron MobilityTime-of-Flight Measurement2×10⁻⁴ cm²/V·s (nondispersive, air-stable)
Thermal StabilityTGADecomposition onset at 280 °C
Solid-State PackingX-ray Crystallographyπ-π stacking distance: 3.5 Å

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole
Reactant of Route 2
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole

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